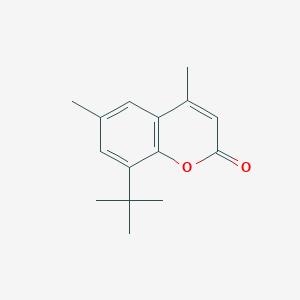

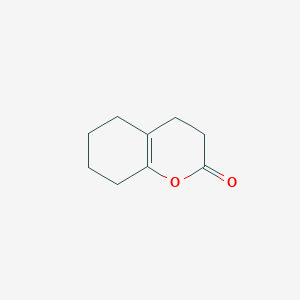

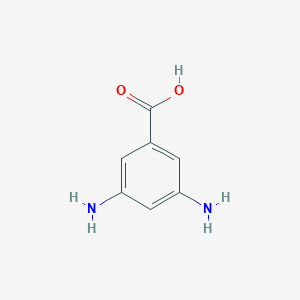

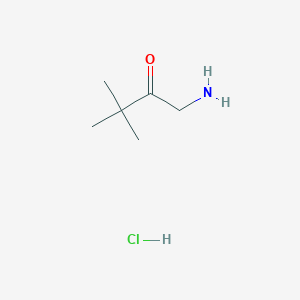

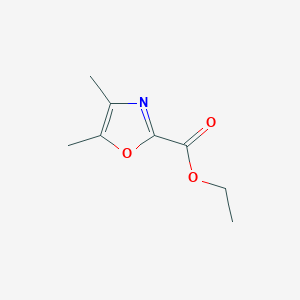

Ethyl 4,5-dimethyloxazole-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including lateral lithiation and palladium-catalyzed coupling reactions. For example, the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate demonstrates a methodology that could be applied or adapted for Ethyl 4,5-dimethyloxazole-2-carboxylate, utilizing regiocontrolled halogenation and coupling reactions (Hodgetts & Kershaw, 2002).

Molecular Structure Analysis

The molecular structure and spectral analysis are crucial for understanding the characteristics of chemical compounds. A combined experimental and quantum chemical approach on compounds with similar structures provides insights into the molecular geometry, electronic transitions, and the nature of hydrogen bonding, which are essential for the molecular structure analysis of Ethyl 4,5-dimethyloxazole-2-carboxylate (Singh et al., 2012).

Chemical Reactions and Properties

Ethyl 4,5-dimethyloxazole-2-carboxylate's chemical reactions and properties can be inferred from studies on similar compounds. For instance, the synthesis and properties of ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate highlight the types of chemical reactions such compounds undergo and their resultant properties, such as the formation of dimers through intermolecular hydrogen bonding (Idhayadhulla et al., 2010).

Physical Properties Analysis

The physical properties of chemical compounds like Ethyl 4,5-dimethyloxazole-2-carboxylate include solubility, melting point, and boiling point, which are essential for applications in various fields. These properties are often studied through spectroscopic methods and crystallography to understand the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, provide insights into the potential applications and handling of Ethyl 4,5-dimethyloxazole-2-carboxylate. Studies on similar compounds, such as the synthesis, characterization, and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, offer valuable information on the chemical properties that could be related to Ethyl 4,5-dimethyloxazole-2-carboxylate (Singh et al., 2014).

科学研究应用

1. Use in Synthesis and Structural Studies

Ethyl 4,5-dimethyloxazole-2-carboxylate serves as a precursor or intermediate in the synthesis of various chemical compounds. For instance, it has been used in the lateral lithiation process, particularly in the synthesis of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. This process is instrumental in the creation of homologated methyl esters and derivatives of isoxazoles, which have potential applications in neurotransmitter research and other areas of medicinal chemistry (Zhou & Natale, 1998). Moreover, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, closely related to ethyl 4,5-dimethyloxazole-2-carboxylate, has been used in studies involving crystal structure determination, providing insights into molecular configurations and potential applications in material science and drug design (Gelli et al., 1994).

2. Applications in Medicinal Chemistry

Ethyl 4,5-dimethyloxazole-2-carboxylate and its derivatives find significant applications in medicinal chemistry, particularly in the synthesis of compounds with potential pharmaceutical properties. For example, its derivatives have been used in the synthesis of various antitumor agents and compounds showing fungicidal and plant growth regulation activities. Such studies highlight the compound's role in the development of new therapeutic agents (Jasztold-Howorko et al., 1994), (Minga, 2005).

3. Role in Enzymatic Reactions and Kinetic Studies

Ethyl 4,5-dimethyloxazole-2-carboxylate is also important in studies involving enzymatic reactions and kinetic resolution processes. For example, its derivatives have been utilized in lipase-catalyzed reactions, which are crucial for understanding enzymatic mechanisms and developing biocatalysis processes. Such studies can lead to more efficient methods in the synthesis of enantiomerically pure compounds, which are vital in drug development and other areas of chemistry (Kasture et al., 2005).

安全和危害

属性

IUPAC Name |

ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4-11-8(10)7-9-5(2)6(3)12-7/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJJALUYISMRGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(O1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,5-dimethyloxazole-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。